Cas no 86988-50-3 (4-(Trifluoroacetyl)benzaldehyde)

4-(Trifluoroacetyl)benzaldehyde structure
86988-50-3 structure
Product Name:4-(Trifluoroacetyl)benzaldehyde
CAS No:86988-50-3
Molecular Formula:C9H5F3O2
Molecular Weight:202.130013227463
MDL:MFCD12547943
CID:708679
PubChem ID:13063210

4-(Trifluoroacetyl)benzaldehyde Properties

Names and Identifiers

    • Benzaldehyde,4-(2,2,2-trifluoroacetyl)-
    • 4-(2,2,2-trifluoroacetyl)benzaldehyde
    • 4-(Trifluoroacetyl)benzaldehyde
    • 4-(2,2,2-Trifluoroacetyl)benzaldehyde (ACI)
    • Benzaldehyde, 4-(trifluoroacetyl)- (9CI)
    • DTXSID90516862
    • QZIUSAUIKVMLEX-UHFFFAOYSA-N
    • Benzaldehyde, 4-(trifluoroacetyl)-
    • SCHEMBL7235139
    • G64295
    • DB-273566
    • 86988-50-3
    • 1-(4-Formylphenyl)-2,2,2-trifluoroethan-1-one, 4'-Formyl-2,2,2-trifluoroacetophenone
    • MFCD12547943
    • CS-0356361
    • AKOS027385276
    • PS-11428
    • MDL: MFCD12547943
    • InChIKey: QZIUSAUIKVMLEX-UHFFFAOYSA-N
    • Inchi: 1S/C9H5F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-5H
    • SMILES: O=CC1C=CC(C(C(F)(F)F)=O)=CC=1

Computed Properties

  • Exact Mass: 202.02416388g/mol
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 202.02416388g/mol
  • Heavy Atom Count: 14
  • Complexity: 227
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.6
  • Topological Polar Surface Area: 34.1Ų

4-(Trifluoroacetyl)benzaldehyde Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004L9J-100mg
Benzaldehyde,4-(2,2,2-trifluoroacetyl)-
86988-50-3 97%
100mg
$57.00
A2B Chem LLC
AC13383-250mg
4-(Trifluoroacetyl)benzaldehyde
86988-50-3 95%
250mg
$114.00
abcr
AB280868-250 mg
4-(Trifluoroacetyl)benzaldehyde; .
86988-50-3
250mg
€182.40 2023-04-26
Ambeed
A694430-100mg
4-(2,2,2-Trifluoroacetyl)benzaldehyde
86988-50-3 97%
100mg
$63.0 2025-03-05
Apollo Scientific
PC6194-250mg
4-(Trifluoroacetyl)benzaldehyde
86988-50-3 95%
250mg
£80.00 2024-05-25
ChemScence
CS-0356361-250mg
4-(2,2,2-Trifluoroacetyl)benzaldehyde
86988-50-3
250mg
$107.0 2022-04-26
TRC
T899695-10mg
4-(Trifluoroacetyl)benzaldehyde
86988-50-3
10mg
$ 50.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427031-250mg
4-(2,2,2-Trifluoroacetyl)benzaldehyde
86988-50-3 97%
250mg
¥1317.00

4-(Trifluoroacetyl)benzaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: 2,6-Lutidine ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  overnight, rt
Reference
Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt
Kelly, Christopher B.; et al, Journal of Organic Chemistry, 2012, 77(18), 8131-8141

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Dimethylformamide
Reference
Regiospecific synthesis of aromatic compounds via organometallic intermediates. I. para-Substituted benzenes
Chen, Loomis S.; et al, Journal of Organometallic Chemistry, 1983, 251(2), 139-48

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Butyllithium
2.1 Catalysts: Dimethylformamide
Reference
Regiospecific synthesis of aromatic compounds via organometallic intermediates. I. para-Substituted benzenes
Chen, Loomis S.; et al, Journal of Organometallic Chemistry, 1983, 251(2), 139-48

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Silica ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: 2,6-Lutidine ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  overnight, rt
Reference
Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt
Kelly, Christopher B.; et al, Journal of Organic Chemistry, 2012, 77(18), 8131-8141

Synthetic Circuit 5

Reaction Conditions
1.1 -
2.1 Catalysts: Butyllithium
3.1 Catalysts: Dimethylformamide
Reference
Regiospecific synthesis of aromatic compounds via organometallic intermediates. I. para-Substituted benzenes
Chen, Loomis S.; et al, Journal of Organometallic Chemistry, 1983, 251(2), 139-48

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C; 6 h, rt; rt → 0 °C; 10 min, 0 °C
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C; rt
2.1 Reagents: Silica ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: 2,6-Lutidine ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  overnight, rt
Reference
Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt
Kelly, Christopher B.; et al, Journal of Organic Chemistry, 2012, 77(18), 8131-8141

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  15 min, rt; 1 h, rt
1.2 Solvents: Water ;  reflux → rt
2.1 Solvents: Tetrahydrofuran ;  10 min, 0 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C; 6 h, rt; rt → 0 °C; 10 min, 0 °C
2.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C; rt
3.1 Reagents: Silica ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  24 h, rt
4.1 Reagents: 2,6-Lutidine ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  overnight, rt
Reference
Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt
Kelly, Christopher B.; et al, Journal of Organic Chemistry, 2012, 77(18), 8131-8141

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Oxygen Catalysts: 3-Oxo-9-azabicyclo[3.3.1]non-9-yloxy Solvents: Acetic acid ;  18 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Organocatalytic Aerobic Oxidation of α-Fluoroalkyl Alcohols to Fluoroalkyl Ketones at Room Temperature
Kadoh, Yoichi; et al, Advanced Synthesis & Catalysis, 2015, 357(10), 2193-2198

4-(Trifluoroacetyl)benzaldehyde Raw materials

4-(Trifluoroacetyl)benzaldehyde Preparation Products

4-(Trifluoroacetyl)benzaldehyde Suppliers

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(CAS:86988-50-3)
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Phone:15221998634
Email:1986399151@qq.com

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